Desertomycin D

Description

Historical Context of the Desertomycin (B81353) Family Discovery

The journey of the desertomycin family began in 1958 with the discovery of Desertomycin A, a crystalline antibiotic with antibacterial and cytostatic action. This initial discovery laid the groundwork for future investigations into this family of macrolides. It was not until 1992 that Desertomycin D was identified as a new, related antibiotic. nih.gov The desertomycins are primarily produced by species of Streptomyces, a genus of bacteria renowned for its prolific production of a wide array of antibiotics. nih.gov Over the years, other members of the family, including Desertomycins B, E, F, G, and H, have also been identified, each contributing to the understanding of the structural diversity within this group. nih.gov

Academic Significance of this compound within Natural Product Chemistry

The academic significance of this compound lies in its contribution to the chemical diversity of the desertomycin family and the broader class of macrolactone antibiotics. The identification of new analogues like this compound provides valuable insights into the biosynthetic pathways of Streptomyces and the structure-activity relationships of these complex molecules. While research on this compound itself is limited, its existence underscores the potential for discovering further structural variations within this family, which could possess unique biological properties.

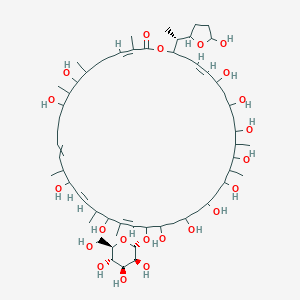

Classification and General Structural Archetypes of the Desertomycin Macrolactone Family

Desertomycins are classified as macrolide antibiotics, specifically belonging to the marginolactones family of aminopolyol polyketides. nih.gov These compounds are characterized by a large macrocyclic lactone ring. The general structural archetype of the desertomycin family is a 42 or 44-membered macrolactone ring. nih.govnih.gov Variations among the different desertomycins arise from differences in the functional groups attached to the macrolactone core. For instance, Desertomycin A has a molecular formula of C61H109NO21, while this compound has a molecular formula of C61H106O22. uniscience.co.kr

Current Research Landscape and Definitional Aspects of this compound

The current research landscape for this compound is notably sparse compared to other members of its family, such as Desertomycin A and the more recently discovered Desertomycin G and H. nih.govmdpi.comnih.gov Much of the existing literature focuses on the broader desertomycin family, with specific detailed studies on this compound being limited.

Definitively, this compound is a macrolactone antibiotic and a member of the desertomycin family, produced by Streptomyces species. Its chemical and physical properties, as well as its full spectrum of biological activity, are not as extensively characterized as other desertomycins.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C61H106O22 |

| Molecular Weight | 1190 g/mol |

This data is based on early discovery information and may require further confirmation through modern analytical techniques.

Table 2: Biological Activity of the Desertomycin Family (General Context)

| Activity | Description |

| Antibacterial | Members of the desertomycin family have shown broad-spectrum activity against Gram-positive and some Gram-negative bacteria. nih.govnih.gov |

| Antifungal | Antifungal activity has been reported for the desertomycin family. nih.gov |

| Cytotoxic | Some desertomycins, like Desertomycin G, have demonstrated cytotoxic activity against certain cancer cell lines. nih.gov |

Note: This table represents the general biological activities of the desertomycin family. Specific data for this compound is not widely available.

Research Gaps and Future Academic Trajectories for this compound Studies

The most significant research gap concerning this compound is the lack of comprehensive studies on its biological activity and mechanism of action. While the broader family exhibits interesting antibacterial, antifungal, and cytotoxic properties, the specific profile of this compound remains largely unexplored.

Future academic trajectories for this compound studies could include:

Re-isolation and Complete Structural Elucidation: Modern spectroscopic techniques could be employed to confirm the structure of this compound and determine its stereochemistry.

Comprehensive Biological Screening: A thorough evaluation of this compound's activity against a wide range of bacterial and fungal pathogens, as well as various cancer cell lines, is needed.

Biosynthetic Pathway Studies: Investigating the genetic and enzymatic machinery responsible for the production of this compound in Streptomyces could provide insights for biosynthetic engineering and the production of novel analogues.

Comparative Studies: A detailed comparison of the biological activities of this compound with other members of the desertomycin family could reveal important structure-activity relationships.

The exploration of natural products like this compound continues to be a promising avenue for the discovery of new therapeutic agents. rsc.orgnih.gov Addressing the existing research gaps will be crucial in determining the full potential of this macrolactone antibiotic.

Properties

IUPAC Name |

8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H106O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-59,61-78H,11-12,15,18-19,22-23,25-30H2,1-9H3/t31?,32?,33?,36?,37?,38?,39-,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52+,53?,54?,55?,56?,57+,58-,59-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGMDHCZCLGAKC-KRJCFVKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)C3CCC(O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H106O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1191.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Microbial Origin and Isolation Methodologies for Desertomycin D

Advanced Isolation and Purification Methodologies

The extraction and purification of natural products like Desertomycin (B81353) D from microbial sources involve a series of advanced chromatographic techniques designed to separate the target compound from a complex mixture of metabolites. These methodologies leverage differences in the physicochemical properties of the compounds to achieve isolation.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a critical analytical and preparative technique used for the separation, identification, and quantification of components within a mixture chromtech.comwikipedia.org. The principle of HPLC relies on the differential interactions of sample components with a stationary phase packed within a column and a mobile phase that flows through it wikipedia.orgshimadzu.com. Compounds that interact more strongly with the mobile phase elute faster, while those with stronger affinity for the stationary phase are retained longer, leading to separation shimadzu.com.

Reversed-phase HPLC (RP-HPLC) is the most widely employed mode, utilizing a non-polar stationary phase (commonly silica (B1680970) gel modified with C18 or C8 ligands) and a polar mobile phase (typically a mixture of water and organic solvents like methanol (B129727) or acetonitrile) wikipedia.org. This technique is highly effective for separating moderately polar to non-polar compounds, such as macrolides. For the isolation of desertomycins, specific HPLC parameters are crucial for optimizing separation efficiency and yield.

Table 1: Exemplary HPLC Parameters for Desertomycin Isolation

| Technique | Column Type | Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Citation |

| Preparative RP-HPLC | Hypersil ODS2 | C18 | Methanol/Water/Trifluoroacetic Acid (TFA) (67:32.9:0.1, v/v/v) | 2.5 | 230 | academicjournals.org |

| Preparative RP-HPLC (Step 1) | SunFire C18 | C18 | Acetonitrile/0.1% TFA in Water (32:68, v/v) | 7 | N/A | researchgate.net |

| Preparative RP-HPLC (Step 2) | SunFire C18 | C18 | Methanol/0.1% TFA in Water (67:33, v/v) | 6 | N/A | researchgate.net |

| Semipreparative RP-HPLC (Desertomycin A/H) | Phenomenex Luna-C18 | C18 | 80% H₂O/MeCN (2 min) then gradient to 45% H₂O/MeCN (48 min) | 4 | N/A | nih.gov |

These parameters, including column chemistry, mobile phase composition, flow rate, and detection wavelength, are optimized based on the specific properties of the target desertomycin compound to achieve effective separation and purification.

Solid-Phase Extraction Applications

Solid-Phase Extraction (SPE) is a versatile sample preparation technique widely used for the isolation, cleanup, and concentration of analytes from complex matrices affinisep.comlibretexts.orgwaters.com. SPE operates on the principle of differential affinity between the target analyte and interferents for a solid sorbent material, typically packed into a cartridge or disk affinisep.comlibretexts.org. This method offers advantages over traditional liquid-liquid extraction, including reduced solvent consumption, faster processing times, and improved selectivity affinisep.comlibretexts.org.

The typical SPE process involves several key steps:

Conditioning : The sorbent material is wetted with a solvent compatible with the sample matrix to ensure optimal analyte retention.

Loading : The sample containing the analyte is passed through the SPE cartridge. Depending on the chosen strategy, either the analyte or interfering compounds are retained on the sorbent.

Washing : A wash solvent is used to remove unwanted impurities while retaining the target analyte.

Elution : A stronger solvent is used to elute the purified analyte from the sorbent affinisep.comlibretexts.org.

Common SPE sorbents include silica-based materials modified with various functional groups (e.g., C18 for hydrophobic interactions, ion-exchange groups for charged analytes) affinisep.com. For the purification of natural products like Desertomycin D, SPE can serve as an initial cleanup step to remove bulk impurities before more refined chromatographic methods like HPLC are applied, or it can be used as a final purification step to concentrate the analyte libretexts.orgwaters.com. For instance, C18 cartridges, such as Sep-Pak Vac C18, are frequently utilized in the purification workflows of desertomycin-related compounds researchgate.net.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is an indispensable strategy in natural product discovery, particularly for identifying and isolating bioactive compounds from microbial extracts. This approach integrates biological activity testing with chromatographic separation academicjournals.orgsemanticscholar.org. The process begins with the extraction of metabolites from the microbial culture. The crude extract is then subjected to a series of chromatographic steps (e.g., column chromatography, SPE, HPLC) to separate it into simpler fractions. Each fraction is subsequently tested for biological activity relevant to the target application (e.g., antimicrobial, cytotoxic) academicjournals.orgsemanticscholar.org.

Fractions exhibiting significant activity are selected for further purification, while inactive fractions are discarded. This iterative process of separation and bioassaying allows researchers to pinpoint the specific compounds responsible for the observed biological effects. For the desertomycin family, bioassay-guided fractionation has been instrumental in isolating compounds like Desertomycin A, where activity against bacteria and fungi was monitored throughout the purification process academicjournals.org. This strategy ensures that the purification efforts are focused on the most promising bioactive molecules, leading to the efficient isolation of compounds like this compound.

Biosynthetic Pathways and Genetic Determinants of Desertomycin D

Elucidation of the Desertomycin (B81353) Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for desertomycin production is located within a large, contiguous region of the producer organism's chromosome, known as a biosynthetic gene cluster. The identification and analysis of this cluster have been pivotal in understanding how the complex structure of desertomycin is assembled.

The discovery of the desertomycin biosynthetic gene cluster was facilitated by genome mining efforts targeting secondary metabolite producers. nih.gov Researchers identified a candidate BGC for desertomycin in Streptomyces nobilis JCM4274 by searching an in-house microbial genome database. nih.gov Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in this process, allowing for the prediction and annotation of BGCs within sequenced genomes by identifying genes encoding key biosynthetic enzymes. biorxiv.orgresearchgate.netjic.ac.uk This approach enables the correlation of a specific natural product with its genetic blueprint. uni-hannover.de

The entire 127-kb gene cluster responsible for desertomycin biosynthesis was successfully cloned from Streptomyces nobilis using a bacterial artificial chromosome (BAC) vector. nih.gov Subsequent heterologous expression of this gene cluster in a host organism, Streptomyces lividans TK23, confirmed its function, leading to the production of desertomycin A. nih.govnii.ac.jp This experimental validation is a crucial step in confirming the role of the identified BGC. nii.ac.jp Genome mining has also been applied to other Streptomyces species, such as Streptomyces flavofungini TRM90047, to discover new desertomycin analogs. nih.gov The increasing availability of genomic data and advanced bioinformatic pipelines continues to aid in the discovery of novel BGCs from various microorganisms, including those from unique environments like the Antarctic. biorxiv.orgmdpi.com

| Organism | Method | BGC Size | Key Finding |

| Streptomyces nobilis JCM4274 | Genome Mining, BAC Cloning | 127 kb | Identification and cloning of the complete desertomycin biosynthetic gene cluster. nih.govnii.ac.jp |

| Streptomyces lividans TK23 | Heterologous Expression | N/A | Successful production of desertomycin A, confirming BGC function. nih.gov |

| Streptomyces macronensis | Gene Deletion | N/A | Identification of the dstH gene's role in the final biosynthetic step. nih.govresearchgate.net |

| Streptomyces flavofungini TRM90047 | Genome Mining, HSQC-TOCSY | N/A | Discovery of new 44-membered macrolide desertomycins. nih.gov |

The structural backbone of desertomycin is a polyketide, synthesized by a large, modular enzyme complex known as a Type I Polyketide Synthase (PKS). nih.govmdpi.com These PKS systems function like an assembly line, where each module is responsible for a specific cycle of chain extension, incorporating simple acyl-CoA precursors to build the complex polyketide chain. uni-hannover.denih.gov The desertomycin BGC contains the requisite PKS genes that encode these modules. nih.govnih.gov

While PKS machinery is central to forming the macrolactone ring, the biosynthesis of some complex natural products involves hybrid PKS-Nonribosomal Peptide Synthetase (NRPS) systems. mdpi.comfrontiersin.org NRPSs are responsible for incorporating amino acids into natural product structures. nih.gov In the case of desertomycin, the starter unit for the polyketide chain is derived from 4-aminobutanoate. It has been proposed that to prevent the facile cyclization of this amino-starter unit, it is used in a protected form, 4-guanidinobutanoyl-CoA. uni-hannover.denih.gov This strategy implicates enzymes typically associated with amino acid metabolism, though the core elongation of the desertomycin backbone is a PKS-driven process. Detailed bioinformatic analysis of the desertomycin BGC from S. nobilis confirms the presence of a massive Type I PKS system, but does not indicate the presence of NRPS modules for peptide bond formation within the core structure. nih.govnii.ac.jp

| Gene Component | Type | Function in Desertomycin Biosynthesis |

| Polyketide Synthase (PKS) | Type I | Assembles the long carbon backbone of the desertomycin macrolide from simple acyl-CoA units. uni-hannover.denih.gov |

| Nonribosomal Peptide Synthetase (NRPS) | Not present | NRPS modules are not directly involved in the core backbone elongation of desertomycin. |

Enzymatic Transformations in Desertomycin D Biosynthesis

Following the assembly of the polyketide backbone by the PKS machinery, a series of post-PKS modifications, or tailoring steps, are required to generate the final, biologically active desertomycin molecules. These enzymatic transformations are crucial for the structural diversity within the desertomycin family.

A key late-stage step in the biosynthesis of desertomycin A is the conversion of its precursor, desertomycin B. nih.govresearchgate.net This transformation involves the removal of a guanidino group from the terminus of the molecule's side chain. The enzyme responsible for this de-amidination is an amidinohydrolase. uni-hannover.denih.gov

Researchers identified a candidate amidinohydrolase gene, dstH, within the desertomycin gene cluster. nih.govresearchgate.net To confirm its function, a gene deletion experiment was performed in Streptomyces macronensis. The resulting ΔdstH mutant strain ceased to produce desertomycin A and instead accumulated its precursor, desertomycin B. nih.govresearchgate.net Furthermore, the purified DstH enzyme was shown to efficiently catalyze the conversion of desertomycin B into desertomycin A in vitro. nih.govresearchgate.net This provides definitive evidence that DstH is the amidinohydrolase that furnishes the terminal amino group in what has been described as a naturally evolved example of protective-group chemistry. uni-hannover.denih.gov A similar protective group strategy involving deamidination has been identified in the biosynthesis of other antibiotics like primycin (B1142422) and mediomycin. nih.gov

| Enzyme | Gene | Substrate | Product | Reaction Type |

| DstH | dstH | Desertomycin B | Desertomycin A | De-amidination / Hydrolysis |

Further structural diversification within the desertomycin family occurs through oxidative deamination. This process involves the removal of an amine group from a molecule through an oxidative reaction, often resulting in a keto group. wikipedia.orgmicrobiologynotes.org In the desertomycin pathway, desertomycin A, the first product detected in the biosynthetic sequence, can undergo an oxidative deamination to yield oasomycin F. This enzymatic step is a key branch point in the pathway, leading from the desertomycin series to the oasomycin series of compounds.

The formation of the characteristic 42-membered macrolactone ring of desertomycin is a critical event catalyzed by the PKS machinery itself. The final module of the PKS typically contains a thioesterase (TE) domain. nih.gov This TE domain is responsible for catalyzing the release of the fully assembled polyketide chain from the enzyme complex, and in the case of macrolides like desertomycin, it simultaneously catalyzes the intramolecular cyclization to form the large lactone ring.

Many members of the desertomycin and oasomycin family are glycosylated, typically with a D-mannose sugar attached to a hydroxyl group on the macrolactone ring. However, in the late stages of fermentation, enzymatic removal of this sugar moiety can occur. This process, known as demannosylation, leads to the formation of the aglycone forms of the compounds. For instance, the conversion of oasomycins A, E, and B can result in their respective aglycones, oasomycins C, F, and D. This deglycosylation step further contributes to the chemical diversity of the metabolites produced by the fermentation process.

Precursor Incorporation and Metabolic Labeling Studies in the Desertomycin Pathway

The backbone of this compound, like other polyketides, is assembled from simple carboxylic acid precursors. While specific isotopic labeling studies exclusively detailing the incorporation of precursors into this compound are not extensively documented in publicly available literature, the principles of polyketide biosynthesis allow for a well-supported theoretical framework. It is understood that the carbon skeleton is primarily derived from acetate (B1210297) and propionate (B1217596) units, which are incorporated via the polyketide synthase (PKS) machinery.

Hypothetically, feeding experiments using isotopically labeled precursors, such as [1-¹³C]acetate, [2-¹³C]acetate, and [1-¹³C]propionate, would be instrumental in elucidating the precise pattern of precursor incorporation. Subsequent analysis of the labeled this compound by nuclear magnetic resonance (NMR) spectroscopy would reveal the specific positions of the incorporated isotopes, thereby mapping the origin of each carbon atom in the macrolide core.

Table 1: Hypothetical Precursor Incorporation into the Polyketide Backbone of this compound

| Precursor | Expected Incorporation Pattern |

| [1-¹³C]Acetate | Labeling of the carboxyl-derived carbons in the polyketide chain. |

| [2-¹³C]Acetate | Labeling of the methyl-derived carbons in the polyketide chain. |

| [1-¹³C]Propionate | Labeling of the carboxyl-derived carbons at the start of a propionate-derived unit. |

These studies are crucial for confirming the identity and sequence of the extender units utilized by the Desertomycin PKS. Furthermore, the origin of the side chain and other modifications would be investigated through the feeding of labeled amino acids and other potential precursors.

Biosynthetic Relationships within the Desertomycin and Oasomycin Sub-families

The biosynthesis of this compound is intricately linked to that of other members of the desertomycin and the closely related oasomycin families. Fermentation studies of the producing organism, Streptoverticillium baldaccii subsp. netropse, have revealed a network of interconnected biosynthetic pathways.

Research indicates that Desertomycin A is a key intermediate and one of the first detectable products in this biosynthetic cascade. nih.gov A proposed pathway suggests that Desertomycin A undergoes oxidative deamination to yield an aldehyde intermediate, which then forms a hemiacetal diastereomeric mixture known as this compound. nih.gov

Further enzymatic transformations connect the desertomycins to the oasomycins. For instance, further oxidation of the aldehyde intermediate derived from Desertomycin A can lead to the formation of a carboxylic acid, a precursor to the oasomycin family. nih.gov The culture conditions, particularly pH, have been shown to influence the direction of the biosynthetic flux, favoring the production of specific members of these families. For example, more alkaline conditions may favor the formation of certain oasomycins. nih.gov

In the later stages of fermentation, enzymatic demannosylation can occur, leading to the formation of the aglycone forms of these macrolides. nih.gov This suggests a degree of metabolic flexibility within the producing organism, allowing for the generation of a suite of structurally diverse but biosynthetically related natural products.

Table 2: Key Biosynthetic Interconversions in the Desertomycin and Oasomycin Families

| Precursor Compound | Transformation | Product Compound(s) |

| Desertomycin A | Oxidative Deamination | This compound |

| Desertomycin A | Further Oxidation | Oasomycin precursors |

| Glycosylated Desertomycins/Oasomycins | Enzymatic Demannosylation | Aglycone forms |

This interconnectedness highlights a common biosynthetic origin and a shared enzymatic machinery that is modulated to produce a diverse array of bioactive macrolides. The study of these relationships is essential for a complete understanding of the metabolic potential of the producing microorganisms and for harnessing this potential for the targeted production of specific compounds.

Molecular Mechanism of Action Studies of Desertomycin D and Analogs

Antifungal Mechanism of Action Investigation

Membrane-Mediated Ion Release in Fungal Cells

Desertomycin (B81353), a non-polyenic antifungal compound, has been shown to induce permeability changes in various cell types, including fungal cells annualreviews.org. Studies indicate that desertomycin affects plasma membranes, leading to the liberation of potassium ions in large amounts from yeast cells after a short period of contact nih.gov. This potassium release suggests a disruption of the plasma membrane's integrity.

While the precise mechanism of pore formation or membrane permeabilization by desertomycin is still under investigation, it is understood that such disruptions can lead to osmotic instability within the fungal cell mdpi.com. This osmotic imbalance, caused by the uncontrolled leakage of essential intracellular components like ions, can ultimately result in cell death. Unlike polyene antibiotics such as amphotericin B, which directly intercalate with ergosterol (B1671047) to form ion channels mdpi.com, desertomycin's interaction with the fungal membrane appears to operate through a distinct pathway, though it also results in significant ion leakage nih.gov.

Analogs, Derivatives, and Biosynthetic Engineering of Desertomycin D

Natural Analogs and Congeners Related to Desertomycin (B81353) D

The desertomycin family is a group of structurally related macrolide natural products. Variations in their chemical structures lead to differing biological activity profiles.

Structural Variations and Biological Activity Profiles of Desertomycin B, E, F, G, H, and X

Naturally occurring analogs of Desertomycin D, including Desertomycins B, E, F, G, H, and X, have been isolated and characterized. These compounds share the core macrolactone ring structure but differ in substitutions and other structural features.

Desertomycin G , for instance, exhibits notable anti-tuberculosis activity. Structural differences between Desertomycin A (closely related to D) and G include the presence of a double bond at the C-4 position and a methyl group at the C-24 position in Desertomycin A. Desertomycin G has also demonstrated strong antibiotic activity against various Gram-positive clinical pathogens, including Corynebacterium urealyticum, Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Enterococcus faecium, Enterococcus faecalis, and Clostridium perfringens. Furthermore, it shows moderate activity against some Gram-negative pathogens like Bacteroides fragilis, Haemophilus influenzae, and Neisseria meningitidis.

Desertomycin H is a recently identified analog that is an acetyl homologue of Desertomycin A. Its antibacterial activity is primarily restricted to Gram-positive bacteria.

Desertomycin X is an inactive N-succinylated analog of Desertomycin A. The succinylation, which renders the molecule inactive, is catalyzed by an N-succinyltransferase.

Table 1: Structural Variations and Bioactivities of Selected Desertomycin Analogs

| Analog | Key Structural Difference from Desertomycin A/D | Notable Biological Activity |

|---|---|---|

| Desertomycin G | Absence of a double bond at C-4 and a methyl group at C-24 | Anti-tuberculosis activity, broad-spectrum antibacterial against Gram-positive and moderate against some Gram-negative pathogens. |

| Desertomycin H | Acetyl homolog | Antibacterial against Gram-positive bacteria. |

| Desertomycin X | N-succinylated | Inactive. |

Relationship and Interconversion with the Oasomycin Series

The desertomycins are structurally and biosynthetically related to the oasomycin class of natural products. The biosynthetic gene clusters for these compounds share significant homology, suggesting a common evolutionary origin and similar enzymatic machinery for their production.

Strategies for Chemical Derivatization and Structural Modification

Chemical modification of the this compound scaffold offers a route to new analogs with potentially enhanced therapeutic properties. These strategies focus on altering specific functional groups to modulate bioactivity.

Targeted Functionalization of the Polyketide Backbone

The large polyketide backbone of this compound presents multiple sites for targeted chemical modification. Derivatization strategies can be employed to alter the molecule's polarity, solubility, and interaction with biological targets. Introducing different functional groups can lead to analogs with improved pharmacokinetic profiles and novel mechanisms of action.

Influence of Specific Substituents (e.g., Acetylation, Succinylation) on Bioactivity

The addition of specific chemical groups, such as acetyl and succinyl moieties, can have a profound impact on the biological activity of this compound and its analogs.

Acetylation , as seen in Desertomycin H, can be compatible with maintaining antibacterial activity against Gram-positive bacteria. The introduction of an acetamide (B32628) moiety can alter the molecule's interaction with its target.

Genetic Engineering Approaches for Novel this compound Analogs

Advances in molecular biology and genetic engineering have opened up new avenues for creating novel this compound analogs. By manipulating the biosynthetic gene cluster responsible for its production, researchers can introduce specific structural changes.

The biosynthesis of desertomycins is carried out by a type I polyketide synthase (PKS) system. These large, modular enzymes offer significant potential for engineered product variation. By modifying the domains or modules of the PKS, it is possible to alter the polyketide backbone and generate novel structures. For example, the heterologous expression of the desertomycin biosynthetic gene cluster in a host like Streptomyces lividans provides a platform for such genetic manipulation. This approach could lead to the production of new desertomycin derivatives with improved bioactivities or novel pharmacological properties.

Heterologous Expression of Desertomycin Biosynthetic Gene Clusters

The heterologous expression of biosynthetic gene clusters (BGCs) is a powerful strategy for the discovery, characterization, and production of natural products. mdpi.combohrium.com In the case of desertomycin, researchers have successfully identified and expressed its BGC in a heterologous host. A candidate BGC for desertomycin was identified from Streptomyces nobilis JCM4274. nih.govnii.ac.jp

The entire 127-kb desertomycin BGC was cloned using a bacterial artificial chromosome (BAC) vector. nih.govresearchgate.net This sizable DNA fragment was then introduced into the well-characterized heterologous host, Streptomyces lividans TK23. nih.govresearchgate.net The successful expression of the BGC in S. lividans TK23 led to the production of desertomycin A, with an average yield reported to be over 130 mg L⁻¹. nih.govnii.ac.jpresearchgate.net This achievement not only confirmed the identity of the desertomycin BGC but also established a platform for future engineering efforts to produce novel analogs. nii.ac.jp

Rational Design and Manipulation of Biosynthetic Enzymes for Directed Analog Production

Rational design of biosynthetic enzymes offers a targeted approach to generate novel analogs of complex natural products like desertomycin. This strategy relies on a detailed understanding of the relationship between an enzyme's structure and its function to predict and introduce specific mutations that alter its catalytic activity or substrate specificity. nih.gov The development of site-directed mutagenesis has made it possible to investigate the impact of individual amino acids on protein function, which is fundamental to rational design. nih.gov

While specific examples of rational design applied to the desertomycin biosynthetic pathway are not extensively documented, the principles have been successfully used to modify enzymes in other biosynthetic pathways. For instance, by modifying the steric hindrance within an enzyme's binding pocket, researchers have been able to alter and even reverse the enantioselectivity of enzymes. nih.gov This approach could theoretically be applied to the polyketide synthase (PKS) or tailoring enzymes in the desertomycin pathway to incorporate different extender units or modify existing functional groups, leading to the production of new desertomycin derivatives. The success of such an approach hinges on the availability of high-resolution structural data for the target enzymes.

Application of Combinatorial Biosynthesis for Macrolide Diversification

Combinatorial biosynthesis is a versatile strategy used to create novel bioactive compounds by combining genetic elements from different biosynthetic pathways. caister.com This approach has been particularly fruitful for the diversification of macrolide antibiotics. nih.gov By manipulating the genes involved in the biosynthesis of the macrolactone core or the appended deoxysugars, a wide array of new structures with potentially improved or novel biological activities can be generated. nih.govnih.gov

One common approach in the combinatorial biosynthesis of macrolides is the modification of glycosylation patterns, as the sugar moieties are often crucial for biological activity. nih.gov For example, the deletion of a gene encoding a glycosyltransferase in the erythromycin (B1671065) pathway resulted in the accumulation of an intermediate that could be further modified by introducing a heterologous hydroxylase, leading to the production of a precursor for ketolide antibiotics. nih.govresearchgate.net Similarly, the glycosyltransferases involved in the desertomycin pathway could be targeted. By inactivating native glycosyltransferases and introducing enzymes from other pathways with relaxed substrate specificity, it may be possible to attach different sugar units to the desertomycin core, thereby generating a library of novel glycovariants.

Genome Mining for Identifying Cryptic Biosynthetic Potential for Analog Discovery

Advances in genome sequencing and bioinformatics have revealed that the biosynthetic potential of microorganisms, particularly actinomycetes like Streptomyces, is far greater than what is observed under standard laboratory conditions. nih.govmdpi.com Many BGCs remain silent or "cryptic" and are not expressed, representing a vast, untapped resource for the discovery of new natural products. mdpi.comnih.gov Genome mining utilizes computational tools to identify and analyze these cryptic BGCs within genomic data. mdpi.combiorxiv.org

Preclinical Efficacy Studies and Therapeutic Potential of Desertomycin D

Assessment of Antimicrobial Spectrum and Potency

The preclinical evaluation of Desertomycin (B81353) D has primarily focused on its efficacy against specific bacterial and mycobacterial strains, with limited information available regarding its activity against Gram-negative bacteria and fungi.

Efficacy Against Gram-Positive Bacterial Pathogens

Studies indicate that Desertomycin D exhibits a limited spectrum of activity against Gram-positive bacteria. Its efficacy in this category was primarily observed through disk diffusion assays, where only weak inhibitory effects were noted . Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a broad range of Gram-positive pathogens, are not extensively detailed in the available literature for this compound.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Pathogen | Activity Description | Reference |

| Gram-Positive Bacteria | Weak activity (observed in disk diffusion) |

Activity Against Mycobacterium tuberculosis Strains

This compound has demonstrated notable activity against Mycobacterium tuberculosis. Research has reported a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against M. tuberculosis strains . This finding suggests a potential therapeutic role for this compound in combating tuberculosis, a significant global health concern.

Table 2: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Pathogen | Strain/Type | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | Not specified | 12.5 |

Antifungal Activity Against Yeast and Filamentous Fungi

Evaluation of Activity Against Gram-Negative Bacterial Pathogens

The available scientific literature does not provide specific data on the efficacy of this compound against Gram-negative bacterial pathogens. While some related desertomycin compounds have shown moderate activity against certain Gram-negative species, direct evaluations for this compound are lacking.

In Vitro Susceptibility Testing Methodologies

The assessment of this compound's antimicrobial potency has primarily employed standard in vitro susceptibility testing methodologies. For evaluating its activity against Mycobacterium tuberculosis, Minimum Inhibitory Concentration (MIC) assays were utilized, yielding an MIC value of 12.5 µg/mL . The compound's activity against Gram-positive bacteria was primarily assessed using disk diffusion assays, which indicated weak inhibitory effects .

General in vitro susceptibility testing methods, such as disk diffusion and dilution techniques (broth or agar), are well-established for determining the antimicrobial susceptibility of microorganisms apec.orgmsdmanuals.comwoah.orgmdpi.comnih.gov. Disk diffusion involves placing antibiotic-impregnated disks on an inoculated agar (B569324) plate, with susceptibility inferred from the diameter of the inhibition zone apec.orgmdpi.com. Dilution methods, including broth and agar dilution, are used to determine the MIC, defined as the lowest concentration of an antimicrobial agent that inhibits visible microbial growth apec.orgmdpi.comnih.gov. These methods provide quantitative data on a compound's potency.

Investigation of Resistance Mechanisms and Counterstrategies

The scientific literature currently lacks specific investigations into the mechanisms by which bacteria or fungi might develop resistance to this compound. Similarly, no studies detailing counterstrategies to overcome potential resistance to this compound have been reported. General mechanisms of antibiotic resistance in bacteria, such as enzymatic modification, target modification, reduced permeability, and efflux pumps, are known mdpi.comnih.gov, but their relevance to this compound has not been explored.

Compound List:

this compound

Analysis of Efflux Pump Upregulation in Resistant Strains

Efflux pumps are a significant mechanism by which bacteria develop resistance to antimicrobial agents by actively expelling them from the cell. While specific studies detailing efflux pump upregulation directly linked to this compound resistance were not found in the provided search results, the general understanding of antibiotic resistance highlights the role of these pumps. In bacteria, efflux pumps, particularly those belonging to the RND (Resistance-Nodulation-Division) superfamily, are known to transport a wide range of substrates, including antibiotics, out of the cell, thereby reducing intracellular drug concentrations and conferring resistance mdpi.comnih.govnih.gov. The overexpression of these pumps can lead to reduced susceptibility to various antibiotics mdpi.comjidc.org.

Identification of Target Protein Mutations Conferring Resistance

Enzymatic Modification-Mediated Resistance Mechanisms

Enzymatic modification is another critical mechanism through which bacteria evade the effects of antibiotics. This can involve the direct inactivation of the antibiotic molecule through hydrolysis or the transfer of chemical groups, such as acetyl or phosphate (B84403) groups, which prevent the drug from interacting with its target researchgate.netnih.govnih.gov. For example, aminoglycoside antibiotics are commonly inactivated by aminoglycoside-modifying enzymes (AMEs), including N-acetyltransferases (AAC) and O-phosphotransferases (ANT) nih.gov. Furthermore, methylation of ribosomal RNA (rRNA) by specific enzymes can confer resistance to ribosome-targeting antibiotics by sterically hindering drug binding researchgate.netsci-hub.se. One study indicated that N-acetylation of desertomycin A occurred, forming N-acetyl desertomycin A, suggesting that enzymatic modification could be a potential resistance pathway for desertomycin congeners nih.gov.

Preclinical Models for Biological Activity Assessment (e.g., In Vitro Cellular Models)

Preclinical studies utilizing in vitro cellular models are essential for evaluating the biological activity and potential therapeutic efficacy of compounds like this compound. While specific in vitro data for this compound were limited in the provided search results, general approaches for assessing antibiotic activity in cellular models are well-established. These models are used to determine Minimum Inhibitory Concentrations (MICs) against various bacterial strains, assess growth inhibition, and evaluate the compound's spectrum of activity nih.govnih.gov. For example, Desertomycin G, a related compound, demonstrated strong antibiotic activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, and moderate activity against Gram-negative bacteria like Bacteroides fragilis and Haemophilus influenzae. It also showed activity against Mycobacterium tuberculosis clinical isolates nih.govnih.gov. Advanced cellular models, such as multicellular spheroids and organ-on-a-chip technologies, are increasingly being developed to better recapitulate the complexity of in vivo environments and provide more accurate readouts of drug efficacy and toxicity compared to traditional 2D cultures mdpi.com.

Concluding Perspectives and Future Research Trajectories for Desertomycin D

Strategies for Synthetic Optimization and Enhanced Efficacy

The complex structure of Desertomycin (B81353) D presents both a challenge and an opportunity for synthetic chemists. Future research should focus on developing efficient and scalable total synthesis or semi-synthetic strategies. These approaches can facilitate the creation of analogs with improved pharmacokinetic properties, enhanced potency against target organisms, or a broader spectrum of activity. Structure-activity relationship (SAR) studies will be crucial in identifying key structural motifs responsible for Desertomycin D's biological effects. By systematically modifying specific functional groups or the macrolactone ring, researchers can design novel derivatives with tailored efficacy and potentially reduced off-target effects, thereby optimizing its therapeutic potential ontosight.aidntb.gov.uanih.govresearchgate.net.

Exploration of Novel Biological Activities Beyond Antimicrobial Applications

While this compound is primarily known for its antimicrobial characteristics, its complex polyketide structure suggests potential for a wider range of biological activities. Emerging research indicates that related desertomycins, such as Desertomycin G, exhibit promising activity against Mycobacterium tuberculosis and human breast tumor cell lines dntb.gov.ua. Future research should actively explore this compound and its derivatives for non-antimicrobial applications, including anticancer, antiviral, anti-inflammatory, or immunomodulatory effects. Comprehensive screening against diverse cell lines and disease models will be essential to uncover these latent therapeutic avenues ontosight.aibiomol.cominvivochem.commdpi.comresearchgate.netnih.govnih.gov.

Integration of Omics Technologies in this compound Research

The advancement of omics technologies offers powerful tools to deepen our understanding of this compound. Genomics can elucidate the complete biosynthetic gene clusters responsible for its production, providing insights into the enzymatic machinery involved and enabling heterologous expression for improved yields dntb.gov.ua. Transcriptomics can reveal how gene expression is regulated in response to environmental cues or cellular conditions. Proteomics can identify the protein targets of this compound and its interaction partners within microbial or host cells. Metabolomics can map the metabolic pathways influenced by the compound, providing a systems-level view of its effects. Integrating these approaches will accelerate the elucidation of biosynthesis, mechanism of action, and potential resistance mechanisms, thereby informing rational drug design and development nih.gov.

Tapping into Underexplored Microbial Sources for Novel Biosynthetic Potential

Historically, Desertomycin compounds have been isolated from soil-dwelling Streptomyces species biomol.cominvivochem.com. However, the vast majority of microbial diversity remains uncultivated, particularly in extreme environments. Future research should prioritize the exploration of underexplored microbial niches, such as marine actinomycetes and desert soils, which are known reservoirs of novel bioactive natural products invivochem.commdpi.comresearchgate.netnih.govnih.gov. Isolating new Streptomyces strains or other microbial consortia from these environments and employing advanced cultivation and screening techniques may lead to the discovery of novel Desertomycin variants with unique structural features and enhanced biological activities. Furthermore, investigating the genetic basis of biosynthesis in these new sources could reveal alternative or more efficient pathways.

Overcoming Challenges in Natural Product Discovery and Development for this compound

The journey from natural product discovery to a viable therapeutic agent is fraught with challenges, including low yields, complex isolation and purification procedures, and difficulties in scaling up production. For this compound, addressing these hurdles will be critical. Future research efforts should focus on optimizing fermentation conditions, developing efficient chromatographic separation techniques, and exploring bio-engineering strategies for increased metabolite production. Furthermore, advancements in chemical synthesis and semi-synthesis will be vital for ensuring a reliable and scalable supply of the compound or its optimized analogs for preclinical and clinical evaluation. Overcoming these developmental bottlenecks is paramount to realizing the full therapeutic potential of this compound.

Q & A

Q. How was Desertomycin D discovered, and what methodological approaches were pivotal in its identification?

this compound was identified through genome mining of Streptomyces flavofungini TRM90047, targeting biosynthetic gene clusters (BGCs) associated with antimicrobial activity. Anti-Mycobacterium tuberculosis (M.tb) bioactivity-guided fractionation and HSQC-TOCSY nuclear magnetic resonance (NMR) spectroscopy were critical for structural elucidation . Researchers should prioritize genome mining tools (e.g., antiSMASH) and combine them with bioassay data to streamline discovery workflows.

Q. What analytical techniques are essential for determining the structural configuration of this compound?

High-resolution NMR techniques, particularly HSQC-TOCSY, are indispensable for resolving the 44-carbon macrolide structure. Researchers should employ heteronuclear single-quantum coherence (HSQC) and total correlation spectroscopy (TOCSY) to assign stereochemistry and confirm cyclic lactone motifs. Comparative analysis with known analogs (e.g., Desertomycin A) is recommended for validation .

Q. How can researchers design experiments to assess this compound’s bioactivity against Mycobacterium tuberculosis?

Standardized microplate alamarBlue assays (MABA) are used to determine half-maximal effective concentration (EC50) values. Key parameters include:

- Bacterial strain selection (e.g., H37Rv M.tb).

- Dose-response curves with triplicate technical replicates.

- Positive controls (e.g., rifampicin) to validate assay conditions. this compound exhibited EC50 values of 25–50 µg/mL in initial studies, highlighting the need for iterative optimization of inoculation density and compound solubility .

Advanced Research Questions

Q. What computational strategies validate this compound’s mechanism of action against bacterial ribosomal targets?

Molecular docking simulations using software like AutoDock Vina can model interactions between this compound and ribosomal proteins (e.g., RpsL, RplC). Researchers should:

- Retrieve protein structures from the PDB database (e.g., 5UXY for RpsL).

- Apply flexible ligand docking to account for macrolide conformational flexibility.

- Cross-validate results with site-directed mutagenesis to confirm binding residues .

Q. How can researchers investigate this compound’s biosynthetic pathway using genomic and metabolomic data?

Polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters in S. flavofungini should be annotated via antiSMASH. Stable isotope labeling (e.g., 13C-acetate) can trace precursor incorporation into the macrolide backbone. LC-MS/MS-based metabolomics is critical for detecting intermediate metabolites .

Q. How should contradictory data on this compound’s EC50 values across studies be resolved?

Discrepancies may arise from variations in bacterial strain susceptibility or assay conditions. Researchers must:

- Standardize protocols using CLSI guidelines.

- Perform comparative genomic analysis of M.tb strains to identify resistance-conferring mutations.

- Validate activity in physiologically relevant models (e.g., macrophage infection assays) .

Q. What experimental frameworks assess this compound’s synergistic effects with existing antibiotics?

Checkerboard assays are recommended to calculate fractional inhibitory concentration indices (FICI). Key steps:

- Test combinations with rifampicin, isoniazid, or bedaquiline.

- Use isobologram analysis to distinguish additive vs. synergistic interactions.

- Monitor cytotoxicity in mammalian cell lines (e.g., HEK293) to exclude off-target effects .

Q. How can researchers model bacterial resistance evolution to this compound in vitro?

Serial passage experiments under sub-inhibitory concentrations of this compound can induce resistance. Follow-up steps include:

- Whole-genome sequencing of evolved strains to identify mutations.

- Transcriptomic analysis (RNA-seq) to detect upregulated efflux pumps or target-modifying enzymes.

- Cross-resistance profiling against structurally related macrolides .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response bioassay data?

Nonlinear regression models (e.g., four-parameter logistic curve) should be applied to calculate EC50 values. Use tools like GraphPad Prism for:

- Outlier detection (ROUT method, Q=1%).

- Confidence interval estimation (95% CI).

- Pairwise comparison via ANOVA with Tukey’s post-hoc test for multi-group studies .

Q. How can ethical guidelines for antibiotic development inform this compound research?

Researchers must adhere to Nagoya Protocol provisions for microbial genetic resources and ensure compliance with institutional biosafety committees (IBCs). Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.